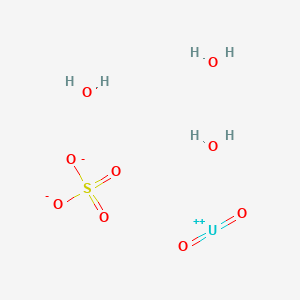
(3,5-Diiodo-Tyr5)-LHRH
Descripción general
Descripción
(3,5-Diiodo-Tyr5)-LHRH is a synthetic analog of luteinizing hormone-releasing hormone (LHRH) that has been modified to include iodine atoms at the 3 and 5 positions of the tyrosine residue at position 5. This compound is primarily used in scientific research to study the effects of LHRH analogs on various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diiodo-Tyr5)-LHRH typically involves the iodination of tyrosine residues. One common method is the solvent-free iodination of l-tyrosine using 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid. This method yields l-3,5-diiodotyrosine in high purity and yield.
Industrial Production Methods: For industrial-scale production, the process may involve larger reactors and optimized reaction conditions to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Diiodo-Tyr5)-LHRH can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be performed using iodine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the compound, as well as iodinated or brominated derivatives.
Aplicaciones Científicas De Investigación
(3,5-Diiodo-Tyr5)-LHRH is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of iodinated amino acids.
Biology: Investigating the role of iodinated LHRH analogs in hormone regulation and receptor binding.
Medicine: Exploring potential therapeutic applications in hormone-related disorders.
Industry: Developing new methods for synthesizing iodinated compounds for pharmaceutical use.
Mecanismo De Acción
The mechanism of action of (3,5-Diiodo-Tyr5)-LHRH involves binding to LHRH receptors, which are G-protein-coupled receptors located in the pituitary gland. This binding triggers a cascade of intracellular signaling pathways that ultimately lead to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The iodine atoms in the compound enhance its binding affinity and stability, making it a potent analog of natural LHRH.
Comparación Con Compuestos Similares
(3,5-Diiodo-Tyr5)-LHRH is compared with other similar compounds, such as:
LHRH: The natural hormone with similar receptor binding properties.
3,5-Diiodothyronine (3,5-T2): A thyroid hormone metabolite with metabolic activities.
3,5,3'-Triiodothyronine (T3): Another thyroid hormone with physiological effects.
The uniqueness of this compound lies in its iodinated structure, which enhances its binding affinity and stability compared to natural LHRH and other thyroid hormone analogs.
List of Similar Compounds
LHRH
3,5-Diiodothyronine (3,5-T2)
3,5,3'-Triiodothyronine (T3)
Monoiodotyrosine
Diiodotyrosine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H73I2N17O13/c1-27(2)15-37(49(82)69-36(9-5-13-62-55(59)60)54(87)74-14-6-10-42(74)53(86)64-23-43(58)76)68-45(78)24-65-47(80)38(18-28-16-32(56)46(79)33(57)17-28)70-52(85)41(25-75)73-50(83)39(19-29-21-63-34-8-4-3-7-31(29)34)71-51(84)40(20-30-22-61-26-66-30)72-48(81)35-11-12-44(77)67-35/h3-4,7-8,16-17,21-22,26-27,35-42,63,75,79H,5-6,9-15,18-20,23-25H2,1-2H3,(H2,58,76)(H,61,66)(H,64,86)(H,65,80)(H,67,77)(H,68,78)(H,69,82)(H,70,85)(H,71,84)(H,72,81)(H,73,83)(H4,59,60,62) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUDYPFKFIMXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)I)O)I)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H73I2N17O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1434.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73644-49-2 | |
| Record name | [3,5-diI-Tyr5]-Luteinizing hormone releasing hormone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-hydroxy-2-[(2S,3R,4S)-4-hydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]acetaldehyde](/img/structure/B1494074.png)

![[8]Cycloparaphenylene](/img/structure/B1494080.png)
![Tetrasodium;5-[[4-[4-[(3-carboxylato-4-oxidophenyl)diazenyl]-2-sulfophenyl]sulfanyl-3-sulfophenyl]diazenyl]-2-oxidobenzoate](/img/structure/B1494086.png)



![(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B1494101.png)
![1-Fluoro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-benzene](/img/structure/B1494113.png)



